N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
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Overview
Description
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic molecule with potential applications in medicinal and synthetic chemistry. This compound features a combination of fluoro, oxo, oxazepin, and quinazolin structures, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves a multi-step process:
Formation of the oxazepin intermediate: : This begins with the cyclization of a 2-amino phenol derivative with a fluoro substituted ketoester. The reaction proceeds under acidic or basic conditions with appropriate solvents like acetic acid or methanol.
Quinazolin intermediate synthesis: : The quinazolin ring system is synthesized from 2-aminobenzamide and a suitable aldehyde or ketone under heating conditions to form the 4-oxoquinazolin structure.
Linking the intermediates: : The final step involves coupling the two intermediates using reagents such as coupling agents like EDCI/HOBt or DCC, resulting in the formation of this compound.
Industrial Production Methods
Industrial production may employ similar synthetic routes but optimized for large-scale production. This includes:
Using continuous flow reactors for stepwise reactions.
Employing scalable purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions affecting its fluoro and oxo groups.
Substitution Reactions: : The presence of halogens allows for nucleophilic and electrophilic substitution reactions.
Hydrolysis: : The amide bond in the compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown into corresponding carboxylic acid and amine derivatives.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Hydrolysis conditions: : Acidic (HCl) or basic (NaOH).
Major Products Formed
From oxidation: Fluorinated benzo[f][1,4]oxazepin-3-one derivatives.
From reduction: Hydroxy compounds.
From hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
This compound has promising applications in several fields:
Chemistry: : As an intermediate for the synthesis of more complex molecules.
Biology: : Potential for modifying biological pathways due to its structural components.
Medicine: : Possible therapeutic applications, including anticancer and antimicrobial activities.
Industry: : Use in the development of new materials or as a precursor for industrial catalysts.
Mechanism of Action
Molecular Targets and Pathways
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide may interact with various cellular targets, including enzymes and receptors, affecting signaling pathways and gene expression. The specific fluoro and oxo groups enhance binding affinity and selectivity towards certain biological targets.
Comparison with Similar Compounds
Unique Features
This compound's combination of oxazepin and quinazolin structures with fluoro substitutions makes it unique. These components confer distinct physicochemical and biological properties.
List of Similar Compounds
N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide (lacks fluorine).
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide (chlorine instead of fluorine).
By comparing these compounds, N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide stands out due to its specific chemical configuration and potential enhanced biological activity.
Properties
IUPAC Name |
N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-3-(4-oxoquinazolin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O4/c23-16-5-6-19-15(11-16)12-26(21(29)13-31-19)10-8-24-20(28)7-9-27-14-25-18-4-2-1-3-17(18)22(27)30/h1-6,11,14H,7-10,12-13H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVDPINXZVXDEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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